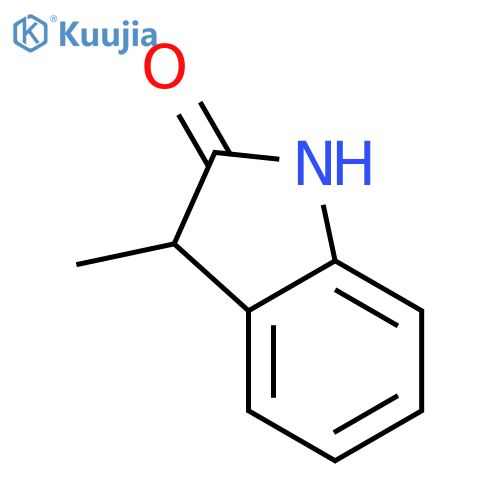Cas no 1504-06-9 (3-Methyloxindole)

3-Methyloxindole structure
商品名:3-Methyloxindole
3-Methyloxindole 化学的及び物理的性質
名前と識別子
-
- 3-METHYLOXINDOLE 96
- (R,S)-3-Methyl-1,3-dihydro-indol-2-one
- 3-Methyl-1,3-dihydro-indol-2-one
- 3-Methyloxyindole
- 3-Methyl-2-oxindole
- 3-Methyloxindole
- 3-methyl-1,3-dihydroindol-2-one
- 3-Methyl-2-indolinone
- 3-methylindolin-2-one
- 1,3-Dihydro-3-Methyl-2H-indol-2-one
- 3-Methyl-2-oxindole,3-Methyloxindole
- 3-METHYLOXINDOLE 96
- 3-METHYLOXINDOLE 96%
- 3-Methyl-2-oxindole 96%
- 2H-Indol-2-one, 1,3-dihydro-3-methyl-
- 3-methyl-2,3-dihydro-1H-indol-2-one
- 3-methyl-1,3-dihydro-2H-indol-2-one
- 2H-Indol-2-one,1,3-dihydro-3-methyl-
- 3-Methyl-3H-indol-2-ol
- AKOS005203128
- FT-0651716
- MFCD04037370
- SCHEMBL260994
- SB66128
- UNII-M6O509COF9
- 1504-06-9
- CS-W018206
- NS00074027
- C02366
- D84199
- DTXSID30933933
- SY107448
- ATROXINDOLE
- Q-102635
- Z425452744
- 2-INDOLINONE, 3-METHYL
- M6O509COF9
- BBZCPUCZKLTAJQ-UHFFFAOYSA-N
- HY-W017490
- 3-METHYL-2-INDOLINONE, (+/-)-
- 3-Methyl-2-oxindole, 96%
- CHEBI:17397
- AMY012
- AS-63074
- PD065646
- J70.978F
- 3-METHYL-1H-INDOL-2(3H)-ONE
- EN300-42061
- 1,3-Dihydro-3-methyl-2H-indol-2-one; 3-Methyl-2-indolinone;
-
- MDL: MFCD04037370
- インチ: 1S/C9H9NO/c1-6-7-4-2-3-5-8(7)10-9(6)11/h2-6H,1H3,(H,10,11)
- InChIKey: BBZCPUCZKLTAJQ-UHFFFAOYSA-N
- ほほえんだ: O=C1C([H])(C([H])([H])[H])C2=C([H])C([H])=C([H])C([H])=C2N1[H]
計算された属性
- せいみつぶんしりょう: 147.06800
- どういたいしつりょう: 147.068
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1
- 互変異性体の数: 3
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 色と性状: グレイイエロー粉末。
- 密度みつど: 1.123±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 117-121 °C (lit.)
- ふってん: 279.3°Cat760mmHg
- フラッシュポイント: 157.9°C
- 屈折率: 1.554
- ようかいど: 微溶性(11 g/l)(25ºC)、
- すいようせい: Insoluble in water.
- PSA: 29.10000
- LogP: 1.88020
- ようかいせい: 未確定
3-Methyloxindole セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
3-Methyloxindole 税関データ
- 税関コード:2933790090
- 税関データ:
中国税関コード:
2933790090概要:
2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%
3-Methyloxindole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD88264-5g |
3-Methyloxindole |
1504-06-9 | 97% | 5g |
¥273.0 | 2022-03-01 | |
| abcr | AB206649-25 g |
3-Methyloxindole, 97%; . |
1504-06-9 | 97% | 25g |
€393.30 | 2023-06-23 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M53440-250mg |
3-Methyloxindole |
1504-06-9 | 250mg |
¥66.0 | 2021-09-08 | ||
| abcr | AB206649-10 g |
3-Methyloxindole, 97%; . |
1504-06-9 | 97% | 10g |
€204.10 | 2023-06-23 | |
| Apollo Scientific | OR53155-5g |
3-Methyl-2-oxindole |
1504-06-9 | 97% | 5g |
£76.00 | 2025-02-20 | |
| Enamine | EN300-42061-1.0g |
3-methyl-2,3-dihydro-1H-indol-2-one |
1504-06-9 | 95% | 1g |
$32.0 | 2023-05-03 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD88264-1g |
3-Methyloxindole |
1504-06-9 | 97% | 1g |
¥96.0 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M53440-25g |
3-Methyloxindole |
1504-06-9 | 25g |
¥1176.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M53440-1g |
3-Methyloxindole |
1504-06-9 | 1g |
¥96.0 | 2021-09-08 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031360-25g |
3-Methyloxindole |
1504-06-9 | 96% | 25g |
¥1367 | 2024-05-25 |
3-Methyloxindole サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:1504-06-9)3-甲基羟基吲哚
注文番号:LE2475114
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:41
価格 ($):discuss personally
3-Methyloxindole 関連文献
-
Moreshwar B. Chaudhari,Nirmala Mohanta,Akanksha M. Pandey,Madhusoodhanan Vandana,Krishanpal Karmodiya,Boopathy Gnanaprakasam React. Chem. Eng. 2019 4 1277
-
Xavier Companyó,Guillem Valero,Oriol Pineda,Teresa Calvet,Mercè Font-Bardía,Albert Moyano,Ramon Rios Org. Biomol. Chem. 2012 10 431
-
Giovanni Di Gregorio,Michele Mari,Silvia Bartolucci,Francesca Bartoccini,Giovanni Piersanti Org. Chem. Front. 2018 5 1622
-
4. Recent advances in organocatalytic methods for the synthesis of disubstituted 2- and 3-indolinonesRenato Dalpozzo,Giuseppe Bartoli,Giorgio Bencivenni Chem. Soc. Rev. 2012 41 7247
-
Wen-Fu Cheng,Ling-Yan Chen,Fang-Fang Xu,Wei-Yu Lin,Xinfeng Ren,Ya Li Org. Biomol. Chem. 2019 17 885
1504-06-9 (3-Methyloxindole) 関連製品
- 23210-22-2(3-Methyl-1-phenylindoline-2-one)
- 3680-28-2(7-Methylindolin-2-one)
- 3484-35-3(5-Methylindolin-2-one)
- 150544-04-0(6-Aminoindolin-2-one)
- 19501-89-4(3,3,7-Trimethylindolin-2-one)
- 3456-79-9(3-Phenyl-oxindole)
- 59-48-3(Oxindole)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:1504-06-9)3-METHYLOXINDOLE

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:1504-06-9)3-Methyloxindole

清らかである:99%/99%
はかる:25g/100g
価格 ($):200.0/700.0




